An In-depth Technical Guide to the Structure Elucidation of (S)-Octahydro-pyrido[1,2-a]pyrazine
An In-depth Technical Guide to the Structure Elucidation of (S)-Octahydro-pyrido[1,2-a]pyrazine
Introduction: The Significance of a Chiral Scaffold
The octahydro-pyrido[1,2-a]pyrazine core is a saturated bicyclic diamine that represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is of high interest for designing novel therapeutics with favorable pharmacokinetic properties.[1] Specifically, derivatives of this scaffold have been synthesized and evaluated as potent μ-opioid receptor antagonists, highlighting its potential in drug discovery.[2][3]
The structure elucidation of molecules like (S)-Octahydro-pyrido[1,2-a]pyrazine is a non-trivial endeavor. The challenge lies not only in confirming its basic atomic connectivity (constitution) but, more critically, in unambiguously defining its three-dimensional architecture. This involves determining the relative orientation of substituents and the fusion of the two rings (stereochemistry) and its preferred shape in space (conformation). The presence of a chiral center at the ring junction necessitates a multi-technique approach to ensure absolute stereochemical assignment.
This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of the (S)-enantiomer, moving from foundational analysis to advanced stereochemical confirmation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our findings in authoritative references.
Part 1: Foundational Analysis - Confirming Molecular Formula and Framework
The first phase of elucidation establishes the molecule's constitution—the elemental formula and the basic carbon-hydrogen framework. This is the bedrock upon which all subsequent stereochemical assignments are built.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before delving into complex NMR, it is imperative to confirm the molecular formula. Low-resolution mass spectrometry provides the molecular weight, but HRMS offers the high mass accuracy required to determine a unique elemental composition, distinguishing the target compound from potential isomers or byproducts with the same nominal mass.[4] For the octahydropyrido[1,2-a]pyrazine core, HRMS is used to validate the expected formula of C₈H₁₆N₂.[5][6]
Data Presentation: Expected HRMS Data
| Parameter | Expected Value | Information Obtained |
| Molecular Formula | C₈H₁₆N₂ | Elemental Composition |
| Exact Mass (Monoisotopic) | 140.1313 | High-accuracy mass for formula confirmation |
| Observed [M+H]⁺ | 141.1386 | Mass of the protonated molecule for ESI-MS |
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known standard immediately prior to the run.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure a resolution setting of >60,000.
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Analysis: Process the data to find the monoisotopic mass of the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass. The mass error should be < 5 ppm.
1D Nuclear Magnetic Resonance (¹H and ¹³C NMR)
Expertise & Rationale: One-dimensional NMR spectroscopy provides the first detailed look at the chemical environment of the hydrogen and carbon atoms. ¹H NMR reveals the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR shows the number of unique carbon environments. For a bicyclic system like this, significant signal overlap in the ¹H NMR spectrum is expected, making definitive assignment from 1D data alone impossible but providing essential preliminary data.[7]
Data Presentation: Predicted 1D NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H NMR | 1.2 - 3.5 | Complex, overlapping multiplets in the aliphatic region. No signals in aromatic or olefinic regions. |
| ¹³C NMR | 20 - 65 | Expect 8 distinct signals, confirming all carbons are unique in the chiral molecule. |
Part 2: Unambiguous Assignment - Defining Connectivity and Conformation
With the molecular formula and basic framework established, the next critical phase uses two-dimensional NMR to solve the puzzle of atomic connectivity and elucidate the molecule's 3D shape.
The 2D NMR Elucidation Workflow
Expertise & Rationale: 2D NMR experiments correlate signals from different nuclei, allowing for the unambiguous assignment of every proton and carbon in the molecule. This is essential for bicyclic systems where 1D spectra are often uninterpretable due to signal crowding.[8] The combination of COSY, HSQC, and HMBC experiments creates a self-validating network of correlations that definitively establishes the molecular structure.[4]
Visualization: 2D NMR Workflow
Caption: Workflow for constitutional assignment using 2D NMR.
Experimental Protocol: Standard 2D NMR Suite
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: On a >400 MHz spectrometer, acquire the following spectra:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems within each ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is crucial for connecting fragments across the nitrogen atoms and confirming the bicyclic ring fusion.
-
-
Analysis:
-
Use the HSQC to assign carbons based on their attached protons.
-
Use the COSY to "walk" along the proton chains within the piperidine and pyrazine fragments.
-
Use the HMBC to find key correlations that link the two rings, such as from the protons on C6 to the bridgehead carbon (C9a).
-
Stereochemistry and Conformational Analysis via NOESY
Expertise & Rationale: The octahydro-pyrido[1,2-a]pyrazine system preferentially adopts a trans-fused ring conformation, as this is generally the more thermodynamically stable arrangement.[4][7] However, this must be experimentally verified. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (or ROESY) experiment is the most powerful NMR method for determining relative stereochemistry and conformation.[8] For this molecule, the key is to look for an NOE correlation between the bridgehead proton (H9a) and protons on the piperidine ring that would only be possible in a trans-fused geometry.
Visualization: Differentiating Ring Fusion with NOE Data
Caption: Logic for determining ring fusion using NOESY data.
Part 3: Absolute Configuration - Assigning the (S)-Enantiomer
While NMR and MS can define the relative stereochemistry, they cannot differentiate between enantiomers ((S) vs. (R)). This final step requires a technique that is sensitive to chirality.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Chiral chromatography is the benchmark technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound.[9] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[10] The goal is to develop a separation method for the racemic compound, which can then be used to analyze the synthesized (S)-sample and confirm that it consists of a single, pure enantiomer. Polysaccharide-based CSPs are often effective for separating chiral amines.[11]
Data Presentation: Hypothetical Chiral HPLC Results
| Sample | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (e.e.) |
| Racemic Mixture | Peak 1: 8.5 | 50.1% | 0.2% |
| Peak 2: 10.2 | 49.9% | ||
| (S)-Sample | Peak 1: 8.5 | >99.5% | >99% |
| Peak 2: 10.2 | <0.5% |
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., cellulose or amylose-based columns).
-
Mobile Phase Screening: Begin with a standard mobile phase like Hexane/Isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Optimization: Vary the ratio of the solvents to achieve baseline separation (Resolution > 1.5) of the two enantiomers using a racemic standard.
-
Analysis: Inject the synthesized (S)-enantiomer sample under the optimized conditions.
-
Quantification: Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
X-Ray Crystallography: The Definitive Answer
Expertise & Rationale: Single-crystal X-ray crystallography is the "gold standard" for structure elucidation. It provides an unambiguous 3D model of the molecule, confirming connectivity, relative stereochemistry, and conformation in the solid state.[4] If the molecule crystallizes in a non-centrosymmetric space group, advanced methods (anomalous dispersion) can be used to determine the absolute configuration without ambiguity, definitively proving the (S) or (R) assignment.[2]
Integrated Strategy and Conclusion
The robust elucidation of (S)-Octahydro-pyrido[1,2-a]pyrazine requires an integrated and orthogonal analytical approach. No single technique is sufficient to assign the complete structure with confidence. The process is a logical progression from the general to the specific: HRMS confirms the elemental formula, a suite of 1D and 2D NMR experiments builds the molecular framework and defines its relative stereochemistry, chiral HPLC verifies its enantiomeric purity, and X-ray crystallography offers the potential for ultimate, unambiguous proof of the entire 3D structure.
Visualization: The Complete Elucidation Workflow
Caption: Integrated workflow for complete structure validation.
By following this rigorous, multi-faceted strategy, researchers and drug development professionals can ensure the highest level of scientific integrity, providing a solid and trustworthy foundation for any further investigation or application of this important chemical entity.
References
-
Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-306. [Link]
-
Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, (10), 1374-1378. [Link]
-
Cahill, R., & Crabb, T. A. (1972). Stereochemical studies with derivatives of octahydro-2H-pyrido[1,2-a]-pyrazine. Journal of the Chemical Society, Perkin Transactions 2, 1374-1378. [Link]
-
Le Bourdonnec, B., et al. (2006). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(23), 7179. [Link]
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Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(23), 7179. [Link]
- Aboul-Enein, H. Y., & Ali, I. (2003).
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de Witte, P. A., et al. (2022). Exploring bicyclic diamines as drug scaffolds. Chimia, 76(3), 228. [Link]
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Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins. Retrieved from [Link]
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NTU Blogs. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
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